molecular formula C9H8F2O3 B1307252 2-(2,3-Difluoro-6-methoxyphenyl)acetic acid CAS No. 886501-88-8

2-(2,3-Difluoro-6-methoxyphenyl)acetic acid

Cat. No. B1307252
M. Wt: 202.15 g/mol
InChI Key: SPSVPCOXZRUNQI-UHFFFAOYSA-N
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Description

“2-(2,3-Difluoro-6-methoxyphenyl)acetic acid” is an aromatic compound with a molecular weight of 202.16 . It has a linear formula of C9H8F2O3 . The compound is a white to yellow solid .


Synthesis Analysis

The synthesis of related compounds often involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) as seen in the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid.


Molecular Structure Analysis

The molecular structure of “2-(2,3-Difluoro-6-methoxyphenyl)acetic acid” consists of a methoxy group (-OCH3) and two fluorine atoms attached to a phenyl ring, which is further connected to an acetic acid moiety .


Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on similar molecules. For instance, the presence of an acetic acid moiety could make the compound a candidate for esterification reactions or amide formation.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Fluorescent Labeling Reagents

One significant application of derivatives related to 2-(2,3-Difluoro-6-methoxyphenyl)acetic acid is in the development of novel fluorophores for biomedical analysis. For instance, 6-methoxy-4-quinolone (6-MOQ), an oxidation product derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence with a large Stokes' shift in aqueous media. This characteristic makes it useful for fluorescent labeling, particularly in detecting carboxylic acids with high sensitivity and specificity (Hirano et al., 2004).

Synthesis of Novel Derivatives

2-Methylindole-3-acetic acid and its derivatives, including those with methoxy groups, serve as precursors in synthesizing various chemical compounds. These compounds can be further reacted to create novel indole-benzimidazole derivatives, highlighting the versatility of 2-(2,3-Difluoro-6-methoxyphenyl)acetic acid and related compounds in synthetic organic chemistry (Wang et al., 2016).

Polymer Production Aids

Another application involves the use of perfluoro derivatives (e.g., perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, ammonium salt) as polymer production aids in the manufacture of fluoropolymers. These substances are utilized under high-temperature conditions to facilitate polymer production, emphasizing the role of methoxyphenyl acetic acid derivatives in enhancing polymer manufacturing processes (Flavourings, 2014).

Antimicrobial Agents

Derivatives of 2-(2-methoxy-4-(3-oxo-3-substituted phenylprop-1-enyl)phenoxy) acetic acid have been synthesized and evaluated for their antimicrobial activities. These studies reveal the potential of such compounds as antimicrobial agents, providing a foundation for future pharmaceutical applications (Noolvi et al., 2016).

Safety And Hazards

The compound is associated with certain safety hazards. It is recommended to handle it under inert gas and protect it from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment as required .

properties

IUPAC Name

2-(2,3-difluoro-6-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-7-3-2-6(10)9(11)5(7)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSVPCOXZRUNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275184
Record name 2,3-Difluoro-6-methoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Difluoro-6-methoxyphenyl)acetic acid

CAS RN

886501-88-8
Record name 2,3-Difluoro-6-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-6-methoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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